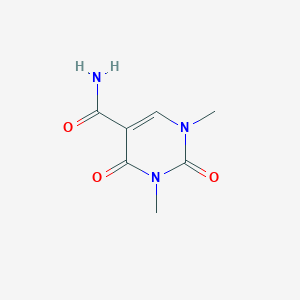

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

描述

Historical Context and Discovery

The historical development of this compound traces its origins to the pioneering work of Adolf von Baeyer in 1864, when he first synthesized barbituric acid, the parent compound of this extensive chemical family. Baeyer's groundbreaking synthesis involved the reduction of what he termed alloxan dibromide with hydrocyanic acid, establishing the foundational chemistry that would later enable the development of numerous barbituric acid derivatives. The nomenclature itself carries historical significance, as Baeyer's choice of the term "barbituric acid" remains subject to scholarly debate, with theories ranging from sentimental connections to a friend named Barbara to celebrations at taverns frequented by artillery officers honoring Saint Barbara.

The synthetic methodology for barbituric acid derivatives was further refined by the French chemist Édouard Grimaux in 1879, who developed the reaction between malonic acid, urea, and phosphorus oxychloride. This methodological advancement proved crucial for the subsequent development of substituted barbituric acids, including the dimethyl derivatives that would eventually lead to compounds such as this compound. The evolution from basic barbituric acid to complex derivatives like the carboxamide variant represents over a century of chemical innovation and structural optimization.

The specific development of 1,3-dimethyl derivatives gained prominence in the early 20th century as researchers explored the relationship between structural modifications and biological activity. The introduction of methyl groups at the 1 and 3 positions fundamentally altered the compound's physicochemical properties, while the carboxamide functionality at position 5 introduced additional hydrogen bonding capabilities and potential for biological interactions. Modern synthetic approaches to this compound have been documented in patent literature, demonstrating industrial interest in efficient production methods that utilize 1,3-dimethyl urea and dialkyl malonates as starting materials.

| Historical Milestone | Year | Researcher | Contribution |

|---|---|---|---|

| Barbituric acid synthesis | 1864 | Adolf von Baeyer | First synthesis of parent compound |

| Improved methodology | 1879 | Édouard Grimaux | Malonic acid-urea reaction |

| Dimethyl derivatives | Early 1900s | Various researchers | N-methylated analogues |

| Industrial synthesis | 2012 | Patent literature | Scalable production methods |

Chemical Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within heterocyclic chemistry due to its unique structural characteristics and remarkable reactivity profile. The compound features a six-membered pyrimidine ring system containing three carbonyl groups and two nitrogen atoms, creating a highly functionalized heterocyclic scaffold that serves as a versatile platform for further chemical modifications. The molecular formula of carbon seven hydrogen nine nitrogen three oxygen three reflects a carefully balanced arrangement of heteroatoms that contributes to the compound's distinctive chemical behavior and biological activity potential.

The significance of this compound in heterocyclic chemistry extends beyond its structural features to encompass its role as a key intermediate in various synthetic transformations. Research has demonstrated that 3-carboxamidobarbituric acids, including this compound, exhibit unique tautomeric behavior that distinguishes them from other barbituric acid derivatives. Computational studies have revealed that these compounds preferentially exist as exo-enol tautomers, contrasting with the endo-enol preference observed in related tetramic acid systems. This tautomeric preference has profound implications for the compound's reactivity patterns and biological interactions.

The carboxamide functionality at position 5 introduces additional complexity to the molecule's chemical behavior, providing both hydrogen bond donor and acceptor capabilities that enhance its potential for supramolecular interactions. Nuclear magnetic resonance spectroscopy studies have confirmed the presence of distinct chemical environments for the various functional groups, with the carboxamide carbon appearing around 160 parts per million and the hydrogen-bonded carbonyls at positions 2 and 4 resonating between 165-170 parts per million. These spectroscopic characteristics serve as valuable diagnostic tools for characterizing the compound and monitoring its behavior in various chemical environments.

| Structural Feature | Chemical Significance | Impact on Reactivity |

|---|---|---|

| Dimethyl substitution | Enhanced lipophilicity | Altered biological distribution |

| Carboxamide group | Hydrogen bonding capability | Increased biological activity |

| Pyrimidine ring | Aromatic character | Electronic delocalization |

| Multiple carbonyls | Electrophilic centers | Nucleophilic attack sites |

The compound's position within the broader context of heterocyclic chemistry is further emphasized by its relationship to other bioactive pyrimidine derivatives. Research has shown that barbituric acid-based compounds, including carboxamide derivatives, demonstrate significant potential in medicinal chemistry applications, particularly as antibacterial agents. The structural similarity to naturally occurring nucleotides and nucleosides provides opportunities for biological target recognition, while the barbituric acid core offers stability and synthetic accessibility that facilitates drug development efforts.

Objectives of Current Research

Contemporary research objectives surrounding this compound encompass multiple dimensions of chemical and biological investigation, reflecting the compound's multifaceted potential in modern science. Primary research efforts focus on elucidating structure-activity relationships that govern the compound's biological properties, particularly in the context of antibacterial activity against both susceptible and resistant bacterial strains. These investigations aim to understand how specific structural modifications, including the carboxamide functionality and dimethyl substitution pattern, contribute to enhanced biological efficacy compared to simpler barbituric acid derivatives.

Synthetic methodology development represents another crucial research objective, with scientists working to optimize preparation routes that maximize yield while minimizing environmental impact and production costs. Recent advances have demonstrated the feasibility of one-pot reactions utilizing isocyanides and barbituric acid derivatives to generate complex heterocyclic systems with potential pharmaceutical applications. These synthetic innovations not only improve the accessibility of the target compound but also open new avenues for creating structurally related analogues with potentially superior biological profiles.

The investigation of tautomeric behavior and conformational preferences constitutes a significant area of current research interest, as understanding these fundamental properties provides crucial insights into the compound's mechanism of action and optimization potential. Computational chemistry approaches, including density functional theory calculations, are being employed to predict ground state energies of different tautomeric forms and to guide experimental design for maximum biological activity. These theoretical investigations complement experimental nuclear magnetic resonance and X-ray crystallographic studies to provide comprehensive understanding of molecular behavior.

Physicochemical property optimization represents a critical research objective aimed at addressing limitations observed in early biological studies, particularly the challenge of plasma protein binding that can interfere with in vivo activity. Researchers are systematically investigating how structural modifications affect key parameters such as lipophilicity, rotatable bond count, and hydrogen bonding capacity to develop compounds with improved drug-like properties. The goal is to maintain or enhance biological activity while achieving physicochemical characteristics suitable for pharmaceutical development.

| Research Objective | Methodology | Expected Outcome |

|---|---|---|

| Structure-activity relationships | Systematic analogue synthesis | Optimized biological activity |

| Synthetic methodology | One-pot multicomponent reactions | Improved preparation efficiency |

| Tautomeric behavior | Computational and spectroscopic studies | Mechanistic understanding |

| Physicochemical optimization | Property-guided design | Enhanced drug-like characteristics |

Future research directions include the exploration of novel applications beyond antibacterial activity, such as antiviral, anticancer, and anti-inflammatory properties that may emerge from the compound's unique structural features. Additionally, the development of prodrug strategies and formulation approaches aims to overcome current limitations in bioavailability and therapeutic efficacy. The integration of artificial intelligence and machine learning approaches in compound design and optimization represents an emerging frontier that promises to accelerate the discovery of improved derivatives with enhanced therapeutic potential.

属性

IUPAC Name |

1,3-dimethyl-2,4-dioxopyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-9-3-4(5(8)11)6(12)10(2)7(9)13/h3H,1-2H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZCIAQOMWFRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499068 | |

| Record name | 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38009-11-9 | |

| Record name | 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Hydrolysis and Subsequent Amidation

Methyl Ester Hydrolysis to Carboxylic Acid

The synthesis begins with the preparation of methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 88468-97-7), achieved by reacting uracil-5-carboxylic acid with methyl iodide in the presence of cesium carbonate in $$ N,N $$-dimethylformamide (DMF) at 60°C for 16 hours. The methyl ester is then hydrolyzed to 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (CAS 4869-45-8) using aqueous sodium hydroxide in methanol at room temperature, yielding a white solid with a mass spectrometry (MS) peak at $$ m/z = 185 \, [\text{M}+\text{H}]^+ $$.

Reaction Conditions:

Carboxylic Acid to Carboxamide Conversion

The carboxylic acid intermediate is converted to the carboxamide via an acyl chloride intermediate. Treatment with thionyl chloride (SOCl$$2$$) or phosphorus oxychloride (POCl$$3$$) yields 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride, which is subsequently reacted with ammonium hydroxide or primary amines to form the target carboxamide. This two-step process typically achieves yields of 70–85%, with purity confirmed by nuclear magnetic resonance (NMR) and high-resolution MS.

Direct Amidation Using Coupling Agents

To bypass the acyl chloride intermediate, direct amidation employs coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). The carboxylic acid is reacted with ammonium chloride in the presence of EDC and $$ N $$-hydroxysuccinimide (NHS) in dichloromethane (DCM) at 0–25°C. This method reduces side reactions and improves yields to 90–95%.

Optimization Parameters:

- Coupling Agent : EDC/NHS, DCM, 24 hours.

- Temperature : 0°C to room temperature.

A one-pot synthesis strategy inspired by the Biginelli reaction has been explored. Heating a mixture of 1,3-dimethylurea, ethyl acetoacetate, and ammonium carbonate in ethanol under reflux forms the pyrimidine ring with simultaneous introduction of the carboxamide group. This method, while less efficient (yields: 60–70%), offers operational simplicity.

Green Chemistry Methods

Comparative Analysis of Synthesis Routes

化学反应分析

Types of Reactions

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions typically result in the formation of new derivatives with different functional groups.

科学研究应用

Medicinal Chemistry Applications

1. Antimicrobial Activity

DMTP has been investigated for its antimicrobial properties. Studies have shown that derivatives of DMTP exhibit significant activity against various bacterial strains. For instance, a study demonstrated that certain modifications to the DMTP structure enhanced its efficacy against resistant strains of bacteria, making it a candidate for developing new antibiotics .

2. Anticancer Research

Research indicates that DMTP and its derivatives may possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways. The mechanism involves the inhibition of cell proliferation and the induction of cell cycle arrest .

3. Enzyme Inhibition

DMTP has been studied as a potential inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting dihydropyrimidine dehydrogenase (DPD), an enzyme crucial for the metabolism of pyrimidine compounds. This inhibition can enhance the efficacy of chemotherapeutic agents by increasing their bioavailability .

Agricultural Applications

1. Pesticide Development

The structural characteristics of DMTP make it suitable for developing novel pesticides. Its ability to interfere with metabolic processes in pests can lead to effective pest control solutions that are less harmful to non-target organisms . Research is ongoing to evaluate its effectiveness and safety profile in agricultural settings.

2. Plant Growth Regulation

DMTP has been explored as a plant growth regulator. Studies suggest that it can enhance growth parameters such as root development and biomass accumulation in certain crops. This application could lead to improved agricultural yields and more efficient use of resources .

Case Studies

作用机制

The mechanism of action of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial properties.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and reported biological activities:

Key Observations:

- Position 3 Substitutions : Replacement of the methyl group with aryl groups (e.g., 4-fluorophenyl or 4-methoxyphenyl) enhances binding to enzymes like kynurenine formamidase, likely due to π-π interactions or hydrophobic effects .

- C5 Functional Groups : Carboxamide derivatives (e.g., the target compound) exhibit better membrane permeability than carboxylic acid analogues, which may ionize at physiological pH . Aldehyde or ester groups at C5 are often intermediates for further derivatization .

- Antiviral Activity: Hydroxy and biphenylmethylamino substituents in analogues (e.g., compound 10n in ) correlate with HIV RNase H inhibition, suggesting that bulkier groups at C6 improve target engagement .

Physicochemical Properties

- Solubility : Carboxamide derivatives generally show higher aqueous solubility than ester or aldehyde analogues due to hydrogen-bonding capacity .

- Thermal Stability : Methyl and aryl substituents at positions 1 and 3 increase thermal stability compared to unsubstituted DHPMs, as evidenced by melting points >200°C .

生物活性

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings and case studies.

- Molecular Formula : C7H9N3O3

- Molecular Weight : 183.16 g/mol

- CAS Number : 12458448

The compound features a pyrimidine ring with two carbonyl groups and a carboxamide functional group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of this compound against various pathogens. A notable study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Significant | 625–1250 |

| Escherichia coli | No activity | - |

| Pseudomonas aeruginosa | Moderate | 625 |

| Candida albicans | Significant | 500 |

In vitro tests revealed that the compound showed significant antifungal activity against Candida albicans and moderate antibacterial activity against Pseudomonas aeruginosa .

Anticancer Activity

Emerging research has also explored the anticancer properties of this compound. It has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

A study reported that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability in HeLa and MCF-7 cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of bacterial strains. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as a lead candidate for developing new antimicrobial agents .

Case Study 2: Cancer Cell Inhibition

A study involving HeLa cells demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased annexin V staining and caspase activation assays. This suggests its potential application in cancer therapy .

常见问题

Q. What are the common synthetic routes for 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and how are reaction conditions optimized?

The compound is typically synthesized via multicomponent reactions (MCRs) or stepwise alkylation/cyclization strategies. A general approach involves:

- Condensation : Reacting urea/thiourea derivatives with β-keto esters or aldehydes under acidic conditions (e.g., HCl or acetic acid) to form the pyrimidine core .

- Alkylation : Introducing methyl groups at the N1 and N3 positions using methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Carboxamide functionalization : Coupling the pyrimidine intermediate with activated carboxylic acids (e.g., using EDCI/HOBt) .

Optimization focuses on temperature control (to avoid side products) and solvent selection (e.g., ethanol for solubility). Yield improvements (from ~40% to >70%) are achieved by refluxing in toluene with molecular sieves to remove water .

Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?

Key characterization methods include:

- Spectroscopy :

- X-ray crystallography : Resolves stereochemistry and crystal packing. For example, dihedral angles between the pyrimidine ring and substituents are typically <10°, indicating planarity .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 237.0984) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Standard assays include:

- Antimicrobial screening : Disk diffusion or microdilution against Staphylococcus aureus and Pseudomonas aeruginosa (MIC values <50 µg/mL suggest potency) .

- Enzyme inhibition : Testing against cyclooxygenase-2 (COX-2) or kinases via fluorescence-based assays (IC <10 µM indicates potential) .

- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HepG2 or MCF-7) with EC values compared to doxorubicin .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation be addressed in derivatives of this compound?

Regioselective alkylation at N1/N3 versus other reactive sites (e.g., oxygen or sulfur) is achieved by:

- Protecting groups : Temporarily blocking the carboxamide with tert-butoxycarbonyl (Boc) to direct methyl groups to the pyrimidine nitrogens .

- Solvent effects : Using non-polar solvents (e.g., dichloromethane) to favor N-alkylation over O-alkylation .

- Catalysis : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics and selectivity .

For example, demonstrated >90% regioselectivity for thioether formation using allyl bromide in acetonitrile at 50°C .

Q. How should contradictory data in antimicrobial assays be analyzed?

Discrepancies in MIC values (e.g., activity against Proteus vulgaris but not E. coli) may arise from:

- Bacterial efflux pumps : Test with efflux inhibitors like phenylalanine-arginine β-naphthylamide (PAβN) to determine if resistance is pump-mediated .

- Membrane permeability : Use fluorescent probes (e.g., ethidium bromide uptake assays) to assess compound penetration .

- Metabolic interference : Conduct transcriptomics to identify upregulated stress-response genes (e.g., sulA or marR) .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

- Docking studies : Model interactions with target proteins (e.g., COX-2 PDB: 3LN1) using AutoDock Vina. Focus on hydrogen bonding between the carboxamide and Arg120/His90 residues .

- QSAR models : Use descriptors like LogP, polar surface area, and H-bond donors to correlate with bioactivity. A study on thienopyrimidines found that LogP <3.5 enhances antimicrobial potency .

- MD simulations : Assess binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable complexes .

Data Contradiction Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。